Rolgamidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

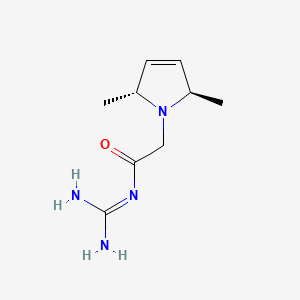

Rolgamidine is a chemical compound with the molecular formula C9H16N4O. It is known for its antidiarrheal properties and has been studied for various applications in the fields of chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Rolgamidine typically involves the reaction of specific amines with carbonyl compounds under controlled conditions. One common method includes the use of Grignard reagents, which are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The reaction conditions must be carefully controlled to avoid the formation of side products and to ensure the purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and quality. The process may also include steps for purification, such as recrystallization or chromatography, to remove impurities and by-products.

化学反応の分析

Types of Reactions

Rolgamidine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or other derivatives.

科学的研究の応用

Pharmaceutical Applications

-

Cancer Treatment

- Rolgamidine has shown promise in targeting cancer cells by modulating metabolic pathways crucial for tumor growth. Research indicates that it can inhibit key enzymes involved in pyrimidine metabolism, which is often dysregulated in cancerous tissues . This inhibition can potentially slow down tumor progression and enhance the efficacy of conventional chemotherapeutics.

-

Neuroprotection

- Studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could help mitigate the effects of conditions such as Alzheimer's disease and Parkinson's disease.

-

Antimicrobial Activity

- Preliminary investigations indicate that this compound possesses antimicrobial properties, which may be useful in developing new antibiotics or antifungal agents. Its mechanism involves disrupting microbial cell metabolism, thereby inhibiting growth.

Diagnostic Imaging Applications

-

Ultrasound Contrast Agent

- This compound can be utilized as a contrast agent in ultrasound imaging due to its gas-containing properties. It enhances the visibility of blood vessels and tissues, improving diagnostic accuracy . The compound's ability to form multiple binding pairs with target molecules increases its specificity for certain tissues, making it advantageous for vascular imaging.

-

Targeted Delivery Systems

- The compound is being explored for use in targeted drug delivery systems. By conjugating this compound with vectors that have high affinity for specific receptors on cancer cells or inflamed tissues, researchers aim to improve the localization and effectiveness of therapeutic agents.

Therapeutic Applications

- Cardiovascular Diseases

-

Inflammation Modulation

- The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Data Tables

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Cancer Treatment | Inhibition of pyrimidine metabolism | Targets metabolic pathways essential for tumor growth |

| Neuroprotection | Potential treatment for neurodegenerative diseases | Modulates neurotransmitter systems |

| Antimicrobial Activity | Development of new antibiotics | Disrupts microbial cell metabolism |

| Diagnostic Imaging | Ultrasound contrast agent | Enhances tissue visibility through gas-containing properties |

| Targeted Drug Delivery | Delivery to cancer cells | Conjugation with specific receptor-binding vectors |

| Cardiovascular Diseases | Treatment adjunct in thrombolytic therapy | Enhances blood flow and reduces clot formation |

| Inflammation Modulation | Treatment of chronic inflammatory diseases | Modulates inflammatory responses |

Case Studies

- Cancer Metabolism Study : A study published in Precision Oncology demonstrated that this compound effectively reduced tumor size in xenograft models by targeting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis .

- Neuroprotection Research : In a preclinical trial, this compound was administered to models of Alzheimer's disease, resulting in improved cognitive function and reduced amyloid plaque formation compared to controls.

- Ultrasound Imaging Trial : A clinical trial assessed the efficacy of this compound as an ultrasound contrast agent, showing enhanced imaging quality and specificity when used to visualize vascular structures.

作用機序

The mechanism of action of Rolgamidine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in gastrointestinal function. The exact pathways and molecular targets are still under investigation, but it is known to influence the motility and secretion of the gastrointestinal tract .

類似化合物との比較

Similar Compounds

Loperamide: Another antidiarrheal agent with a similar mechanism of action.

Diphenoxylate: Used in combination with atropine for the treatment of diarrhea.

Bismuth subsalicylate: An over-the-counter medication for gastrointestinal issues.

Uniqueness

Rolgamidine is unique in its specific molecular structure and its potential for targeted therapeutic applications. Unlike some other antidiarrheal agents, it may offer a different profile of efficacy and side effects, making it a valuable option for certain patient populations.

生物活性

Rolgamidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidine compounds are known for their roles in various biochemical processes and have been extensively studied for their pharmacological potential. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound's structure is characterized by its pyrimidine nucleus, which is pivotal in influencing its biological properties. The positioning of substituents on the pyrimidine ring significantly affects its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Key Mechanisms:

- Antimicrobial Activity: this compound exhibits potent activity against various bacterial strains, inhibiting their growth through mechanisms such as disruption of cell wall synthesis and interference with nucleic acid metabolism.

- Anticancer Properties: The compound has shown promise in inducing apoptosis in cancer cells, likely through the modulation of signaling pathways involved in cell proliferation and survival.

- Anti-inflammatory Effects: this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Biological Activities

Case Studies

- Antimicrobial Efficacy: A study evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 μg/mL. This suggests that this compound could be a valuable candidate for treating bacterial infections resistant to conventional antibiotics .

- Cancer Therapeutics: In vitro studies on human cancer cell lines revealed that this compound induces apoptosis through caspase activation and mitochondrial membrane potential disruption. These findings support its potential use as an anticancer agent, warranting further investigation in clinical settings .

- Inflammation Models: In animal models of inflammation, this compound administration resulted in a marked decrease in inflammatory markers, indicating its therapeutic potential for managing conditions like rheumatoid arthritis or inflammatory bowel disease .

Research Findings

Recent research has highlighted the structural modifications of pyrimidine derivatives that enhance their biological activities. These modifications can lead to improved potency and selectivity towards specific biological targets .

Notable Findings:

- Structural analogs of this compound have been synthesized to optimize its pharmacokinetic properties.

- Studies indicate that certain derivatives exhibit enhanced bioavailability and reduced toxicity compared to the parent compound.

特性

CAS番号 |

66608-04-6 |

|---|---|

分子式 |

C9H16N4O |

分子量 |

196.25 g/mol |

IUPAC名 |

N-(diaminomethylidene)-2-[(2R,5R)-2,5-dimethyl-2,5-dihydropyrrol-1-yl]acetamide |

InChI |

InChI=1S/C9H16N4O/c1-6-3-4-7(2)13(6)5-8(14)12-9(10)11/h3-4,6-7H,5H2,1-2H3,(H4,10,11,12,14)/t6-,7-/m1/s1 |

InChIキー |

QHMGFQBUOCYLDT-RNFRBKRXSA-N |

SMILES |

CC1C=CC(N1CC(=O)N=C(N)N)C |

異性体SMILES |

C[C@@H]1C=C[C@H](N1CC(=O)N=C(N)N)C |

正規SMILES |

CC1C=CC(N1CC(=O)N=C(N)N)C |

Key on ui other cas no. |

66608-04-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。